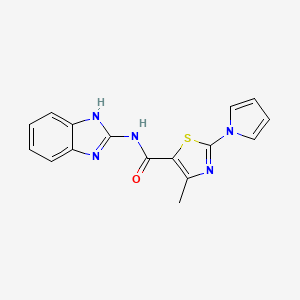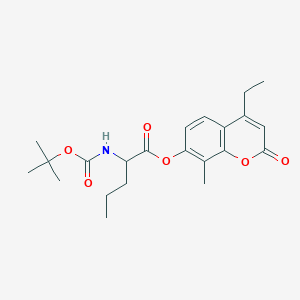
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the benzoxazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazine ring.
Chlorination: Introduction of the chlorine atom at the 6th position of the benzoxazine ring.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-methoxybenzylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions could target the oxo group in the benzoxazine ring.
Substitution: The chlorine atom in the benzoxazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxyl derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, benzoxazine derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar biological properties.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, benzoxazine derivatives are used in the production of high-performance polymers and resins. This compound could be evaluated for similar applications, particularly in the development of advanced materials.
Mécanisme D'action
The mechanism of action of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide would depend on its specific biological activity. Generally, benzoxazine derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide: Lacks the methoxybenzyl group.
N-(4-methoxybenzyl)acetamide: Lacks the benzoxazine ring.
6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazine: Lacks the acetamide group.
Uniqueness
The uniqueness of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide lies in its combined structural features, which may confer distinct chemical and biological properties. The presence of the methoxybenzyl group, chlorinated benzoxazine ring, and acetamide moiety could result in unique reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H17ClN2O4 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-24-14-5-2-12(3-6-14)9-20-17(22)10-21-11-18(23)25-16-7-4-13(19)8-15(16)21/h2-8H,9-11H2,1H3,(H,20,22) |
Clé InChI |
DTPKFCQYEBNELU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12181060.png)
![N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine](/img/structure/B12181066.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12181072.png)


![2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12181096.png)

![3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B12181105.png)
![1,3-Difluoro-2-({4-[(4-phenylphenyl)methyl]piperazinyl}sulfonyl)benzene](/img/structure/B12181112.png)

![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B12181119.png)

![7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12181125.png)

